molecular formula C14H14N2O4S2 B2840084 methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate CAS No. 1311999-53-7

methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate

Cat. No.: B2840084
CAS No.: 1311999-53-7
M. Wt: 338.4
InChI Key: NBWGJTFOLYXENW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by various functional group interconversions to install the sulfonylamino and carboxylate groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiazole ring, with the sulfonylamino and carboxylate groups providing additional complexity. These groups could engage in hydrogen bonding and other intermolecular interactions, which could influence the compound’s physical properties and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylamino and carboxylate groups could make this compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthetic Approaches and Structural Modifications : The synthesis of sulfonamide derivatives, including those similar to the subject compound, is a key area of research, providing insights into their structural modifications and potential applications. These modifications can significantly impact their pharmacological and biological activities, highlighting the importance of the sulfonylamino group in medicinal chemistry. Compounds with sulfur-containing functional groups have been prepared, and their photophysical properties determined. Oxidation of thiazoles has been shown to affect the electronic structures significantly, underscoring the versatility of these compounds in designing fluorescent molecules and sensors (T. Murai, Hidenori Furukawa, K. Yamaguchi, 2018).

Potential Biological Activities

  • Antimicrobial Activities : Research into the antimicrobial properties of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown promising results against various pathogens. This demonstrates the potential of these derivatives, including those related to the compound , in developing new antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

  • Antiproliferative Activities : Some novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. This research indicates the potential of these compounds, by extension, derivatives of the compound of interest, in cancer treatment (S. Chandrappa, S. Benaka Prasad, K. Vinaya, C. Ananda Kumar, N. R. Thimmegowda, K. Rangappa, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-10-12(13(17)20-2)21-14(15-10)16-22(18,19)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWGJTFOLYXENW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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